宝藿素VI

描述

科学研究应用

Baohuoside VI has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of flavonoid biosynthesis and biotransformation.

Biology: Investigated for its role in cell signaling pathways and gene expression modulation.

Medicine: Explored for its therapeutic potential in treating osteoporosis, cancer, and inflammatory diseases.

作用机制

Target of Action

Baohuoside VI, also known as Epimedin C, is a flavonoid isolated from the herbs of Epimedium brevicornum Maxim . It exhibits immunostimulatory and anticancer activities . The primary targets of Baohuoside VI are tumor cells and osteoclasts .

Mode of Action

Baohuoside VI interacts with its targets in several ways. In tumor cells, it inhibits their proliferation . In osteoclasts, it inhibits their formation and bone resorption function . It also interacts with arginine (ARG) at position 106 of the CYP3A4 enzyme through hydrogen bonding .

Biochemical Pathways

Baohuoside VI affects multiple biochemical pathways. It inhibits osteoclast differentiation by ameliorating the activation of the MAPK and NF-kB pathways and reducing the expression of uPAR . It also impacts the metabolism of tofacitinib, a drug used to treat arthritis, by interacting with the CYP3A4 enzyme .

Pharmacokinetics

Baohuoside VI’s pharmacokinetics are influenced by its interaction with other substances. For example, it has been observed to enhance the area under the concentration-time curve (AUC) of tofacitinib and decrease the clearance (CL) of tofacitinib . The impact of Baohuoside VI on tofacitinib metabolism may be a mixture of non-competitive and competitive inhibition .

Result of Action

The molecular and cellular effects of Baohuoside VI’s action are significant. It inhibits tumor angiogenesis in multiple myeloma via the Peroxisome Proliferator–Activated Receptor γ/Vascular Endothelial Growth Factor signaling pathway . It also inhibits osteoclastogenesis and protects against ovariectomy-induced bone loss .

准备方法

Synthetic Routes and Reaction Conditions

Baohuoside VI can be synthesized through the biotransformation of Epimedium Folium flavonoids. One efficient method involves the use of fungal α-l-rhamnosidase, which hydrolyzes the terminal rhamnose of epimedin C. The enzyme α-l-rhamnosidase AmRha, expressed in Komagataella phaffii GS115, can achieve a high molar conversion rate of 92.3%. The biotransformation process involves the hydrolysis of the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce icariin, which can further be converted to Baohuoside VI.

Industrial Production Methods

Industrial production of Baohuoside VI involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. The process includes the high-level expression of α-l-rhamnosidase in microbial cell factories, which can efficiently convert low-value epimedin C to high-value Baohuoside VI.

化学反应分析

Types of Reactions

Baohuoside VI undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using α-l-rhamnosidase.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Glycosylation: Glycosyltransferases in the presence of sugar donors.

Major Products Formed

Hydrolysis: Conversion to icariin and further to Baohuoside VI.

Oxidation: Formation of oxidized derivatives with potential biological activities.

Glycosylation: Formation of glycosylated derivatives with enhanced solubility and bioavailability.

相似化合物的比较

Baohuoside VI is structurally similar to other flavonoids derived from Epimedium, such as icariin, baohuoside I, and icaritin . These compounds share a common aglycone skeleton but differ in the type and number of sugar groups attached at the C-3 or C-7 positions . Baohuoside VI is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .

List of Similar Compounds

- Icariin

- Baohuoside I

- Icaritin

- Epimedin A

- Epimedin B

Baohuoside VI stands out for its potent osteoprotective and anti-cancer activities, making it a valuable compound for further research and development .

生物活性

Baohuoside VI, also known as Epimedin C, is a flavonoid derived from the traditional Chinese medicinal herb Epimedium brevicornum. This compound has garnered attention for its diverse biological activities, particularly in the realms of oncology and bone health. Below, we explore its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and case studies.

Baohuoside VI exhibits its biological effects through several key mechanisms:

- Inhibition of Tumor Cell Proliferation : Baohuoside VI has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating critical signaling pathways such as NF-kB and MAPK. This action is particularly noted in multiple myeloma cells, where it impedes tumor angiogenesis via the Peroxisome Proliferator–Activated Receptor γ/Vascular Endothelial Growth Factor signaling pathway.

- Osteoprotective Effects : The compound also plays a significant role in bone health by inhibiting osteoclast differentiation. It achieves this by ameliorating the activation of pathways associated with inflammation and bone resorption.

Pharmacokinetics

The pharmacokinetic profile of Baohuoside VI indicates that its bioavailability can be influenced by interactions with other medications. For instance, it has been observed to enhance the area under the concentration-time curve (AUC) of tofacitinib while decreasing its clearance, indicating potential implications for drug-drug interactions in therapeutic settings.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of Baohuoside VI:

- Case Study 1 : In a study involving hepatocellular carcinoma (HCC) cell lines, Baohuoside VI was found to significantly inhibit cell growth and induce apoptosis. The mechanisms involved included downregulation of the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation .

- Case Study 2 : Another investigation focused on ovarian cancer demonstrated that Baohuoside VI enhanced sensitivity to cisplatin by suppressing autophagy through the HIF-1α/ATG5 axis. This suggests its potential as an adjunct therapy in chemotherapy regimens .

Osteoprotective Effects

Research has also established Baohuoside VI's role in promoting bone health:

- Study Findings : In vitro studies showed that Baohuoside VI effectively inhibited osteoclast differentiation and activity, which are pivotal in bone resorption processes. This effect was linked to its ability to modulate inflammatory cytokines and signaling pathways involved in osteoclastogenesis.

Comparative Analysis with Similar Compounds

Baohuoside VI shares structural similarities with other flavonoids derived from Epimedium, such as icariin and baohuoside I. A comparative analysis highlights their biological activities:

| Compound | Main Activity | Mechanism of Action |

|---|---|---|

| Baohuoside VI | Anticancer, Osteoprotective | Inhibits NF-kB; modulates MAPK pathways |

| Icariin | Antioxidant, Aphrodisiac | PDE5 inhibition; improves blood flow |

| Baohuoside I | Anticancer | Sensitizes cells to chemotherapy; induces apoptosis |

属性

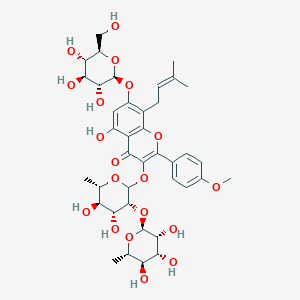

IUPAC Name |

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-OODDLEJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923099 | |

| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119760-73-5 | |

| Record name | Baohuoside VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Baohuoside VI?

A1: Baohuoside VI is a flavonol glycoside. While its exact molecular weight isn't specified in the provided abstracts, its structure is described as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside [, ]. This complex structure points to a high molecular weight. Spectroscopic data, including UV, IR, MS, 1HNMR, and 13CNMR, have been used to confirm its structure [, ].

Q2: From which plant species has Baohuoside VI been isolated?

A2: Baohuoside VI has been isolated from the aerial parts of Epimedium acuminatum [, ] and Epimedium davidii []. These findings suggest that Baohuoside VI might be present in other species within the Epimedium genus, warranting further investigation.

Q3: Are there any other flavonoids found alongside Baohuoside VI in Epimedium species?

A3: Yes, several other flavonoids have been identified alongside Baohuoside VI in various Epimedium species. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。